2-Chloro-5,7-dihydrofuro[3,4-B]pyridine
Overview
Description
2-Chloro-5,7-dihydrofuro[3,4-B]pyridine is a heterocyclic compound. It has a molecular formula of C7H6ClNO and a molecular weight of 155.58 g/mol. This compound has generated interest among scientists due to its unique properties.
Synthesis Analysis
The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Molecular Structure Analysis
The this compound molecule contains a total of 17 bonds. There are 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
Nucleophilic substitution reactions in 2-chloropyridines and 2,5-dioxo-1,2,5,7-tetrahydro-1H-furo[3,4-b]pyridines have been reported . Hydrazine hydrate reacts with 3-carbamoyl-2-chloro-5-oxo-5,7-dihydrofuro[3,4-b]pyridine to form substituted 3,5-dioxo-2,3,5,7-tetrahydro-1H-pyrazolo[3,4-b]furo[3,4-e]pyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C7H6ClNO and a molecular weight of 155.58 g/mol.Scientific Research Applications
Synthetic Applications
Studies on furopyridines, including chlorination, nitration, and cyanation reactions, reveal their potential as intermediates in synthesizing complex heterocyclic compounds. For instance, chlorination reactions with phosphorus oxychloride have been used to introduce chloro substituents into furopyridines, yielding derivatives with potential utility in further chemical transformations (Shiotani, Taniguchi, 1996); (Shiotani et al., 1997). Additionally, electrophilic substitution reactions, such as nitration and bromination, have been explored for furo[3,2-c]pyridine, indicating the reactivity of the furopyridine nucleus towards electrophilic agents and suggesting similar reactivity patterns for 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine derivatives (Mcfarland et al., 1975).
Chemical Biology and Medicinal Chemistry
The furo[3,2-b]pyridine core has been identified as a central pharmacophore in the design of kinase inhibitors, highlighting its significance in medicinal chemistry. Highly selective inhibitors for protein kinases CLK and HIPK have been synthesized utilizing the furo[3,2-b]pyridine scaffold, demonstrating the utility of this core structure in developing targeted therapeutics (Němec et al., 2021). These findings underscore the potential of this compound derivatives in drug discovery and development, particularly in designing kinase inhibitors.
Methodologies for Heterocyclic Compound Synthesis
Innovative synthetic strategies utilizing furopyridine derivatives have been developed, such as the microwave-activated inverse electron demand Diels–Alder reactions. These methods facilitate the efficient synthesis of polysubstituted furopyridines, demonstrating the adaptability of the furopyridine structure in complex chemical syntheses (Hajbi et al., 2007). Such methodologies can be applied to the synthesis and functionalization of this compound, expanding its utility in organic synthesis.
Properties
IUPAC Name |
2-chloro-5,7-dihydrofuro[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-2-1-5-3-10-4-6(5)9-7/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLLKIPTUBJJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278025 | |
Record name | 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-43-7 | |
Record name | 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5,7-dihydrofuro[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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